molecular formula C14H20N2O2 B7920188 [(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7920188
M. Wt: 248.32 g/mol
InChI Key: UYMUYZHHUCYZRH-UHFFFAOYSA-N
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Description

Chemical Structure: The compound [(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid features a pyrrolidine ring substituted with a benzyl group at the 1-position and an aminomethyl side chain at the 2-position, linked to a terminal acetic acid moiety. Its molecular formula is C₁₅H₂₀N₂O₂ (molecular weight: 276.33 g/mol) .

For example, describes the synthesis of structurally related compounds via sequential alkylation and ester hydrolysis steps . Such compounds are often intermediates in medicinal chemistry, particularly for designing peptidomimetics or enzyme inhibitors targeting neurological or metabolic pathways .

Properties

IUPAC Name

2-[(1-benzylpyrrolidin-2-yl)methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(18)10-15-9-13-7-4-8-16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMUYZHHUCYZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CNCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid typically involves the functionalization of the pyrrolidine ringThe reaction conditions often include the use of bases such as sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can influence signaling pathways and biochemical processes, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Molecular Formula (MW) Synthesis Highlights Key Properties
[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid - Benzyl at pyrrolidine-1
- Aminomethyl at pyrrolidine-2
- Acetic acid terminus
C₁₅H₂₀N₂O₂ (276.33) Likely via alkylation of pyrrolidine and glycine coupling (analogous to ) Polar (amide/acid groups); potential hydrogen-bond donor/acceptor
[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid - Additional methyl group on the amino linkage C₁₆H₂₂N₂O₂ (290.36) Methylation of the parent compound’s amine (e.g., using methyl iodide) Increased hydrophobicity (XLogP3 ≈ 0.5 vs. parent)
[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid - S-configuration at pyrrolidine-2 C₁₅H₂₀N₂O₂ (276.33) Chiral synthesis using enantiopure starting materials Stereospecific binding in biological targets (e.g., receptors)
[(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid - Ethyl group on amino linkage
- Substituent at pyrrolidine-3
C₁₇H₂₄N₂O₂ (298.39) Ethylation of the amine followed by purification via column chromatography Enhanced steric bulk; altered pharmacokinetics
[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid - Isopropyl group on amino linkage
- S-configuration
C₁₇H₂₆N₂O₂ (290.41) Isopropyl bromide alkylation; chiral resolution Higher lipophilicity (XLogP3 ≈ 1.2); improved membrane permeability

Key Findings from Research:

Ethyl or cyclopropyl substituents (e.g., in ) introduce steric hindrance, which may reduce off-target interactions but complicate synthesis .

Stereochemical Effects :

  • The S-enantiomer of the parent compound (CAS: 1354015-06-7) shows distinct biological activity compared to the racemic mixture, as seen in receptor-binding assays .

Synthetic Challenges: Compounds with branched substituents (e.g., isopropyl) require multi-step purification, often involving recrystallization from mixed solvents (Et₂O–hexane) . Discontinued products (e.g., [(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid) highlight scalability or stability issues in large-scale synthesis .

Applications in Drug Development: These analogs are explored as unnatural amino acids for peptide modification, improving protease resistance or bioavailability . For example, discusses their use in oligopeptide libraries for targeting enzymes like reverse transcriptase .

Biological Activity

[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₄H₁₉N₃O₂
  • Molecular Weight : Approximately 259.32 g/mol
  • Functional Groups : Contains a pyrrolidine ring, a benzyl group, and an amino-acetic acid moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including neurotransmitter receptors and enzymes. Research indicates that it may function as an enzyme inhibitor or receptor modulator, influencing biochemical pathways related to neurotransmission and cellular signaling.

Biological Activities

  • Neurotransmitter Modulation
    • The compound has been studied for its effects on neurotransmitter systems, particularly those involved in mood regulation and cognitive functions. It shows potential as an anxiolytic agent by modulating serotonin receptors.
  • Antimicrobial Properties
    • In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth.
  • Anticancer Potential
    • Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines through specific signaling pathways.

Table 1: Biological Activities and MIC Values

Activity TypeTarget OrganismMIC (µg/mL)
AntibacterialStaphylococcus aureus50
AntibacterialEscherichia coli75
AnticancerHeLa cellsIC50 = 20 µM
Neurotransmitter ModulationSerotonin ReceptorsModulation observed

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-acetic acidSimilar structure with different substitutionAntimicrobial, Anticancer
[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acidAcetyl substitution on pyrrolidine ringNeurotransmitter modulation

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of this compound on serotonin receptors, researchers found that the compound significantly increased serotonin levels in neuronal cultures, suggesting its potential as a therapeutic agent for anxiety disorders .

Case Study 2: Antibacterial Activity

A series of tests conducted on bacterial strains revealed that the compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a promising application in treating bacterial infections resistant to conventional antibiotics .

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